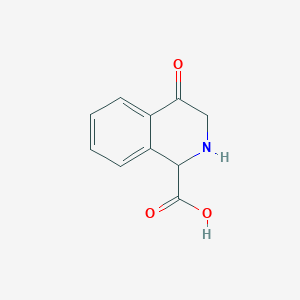![molecular formula C8H15N3 B13203686 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide](/img/structure/B13203686.png)
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-3-azabicyclo[310]hexane-3-carboximidamide is a heterocyclic organic compound that features a bicyclic structure with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with bromoacetyl bromide and 3-methyl-2-butenol.
Formation of Bromoacetate: Bromoacetyl bromide reacts with 3-methyl-2-butenol in the presence of sodium bicarbonate to form bromoacetate.
Formation of Alpha-Diazoacetate: The bromoacetate is then reacted with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline reaction in anhydrous tetrahydrofuran (THF) to form alpha-diazoacetate.
Intramolecular Cyclopropanation: The alpha-diazoacetate undergoes intramolecular cyclopropanation using ruthenium (II) catalysis to form the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and scalability. This includes the use of more efficient catalysts and reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups attached to the nitrogen atom.
Scientific Research Applications
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target viral proteases, inhibiting their activity and preventing viral replication.
Pathways Involved: The inhibition of viral proteases disrupts the viral life cycle, leading to the suppression of viral infections.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A similar compound with a slightly different functional group.
3-Azabicyclo[3.1.0]hexane: A related compound with a similar bicyclic structure but lacking the dimethyl and carboximidamide groups.
Uniqueness
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its bicyclic structure with nitrogen atoms makes it a valuable scaffold in medicinal chemistry for the development of antiviral agents.
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide |
InChI |
InChI=1S/C8H15N3/c1-8(2)5-3-11(7(9)10)4-6(5)8/h5-6H,3-4H2,1-2H3,(H3,9,10) |
InChI Key |
NESPVQCNPPCDGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1CN(C2)C(=N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


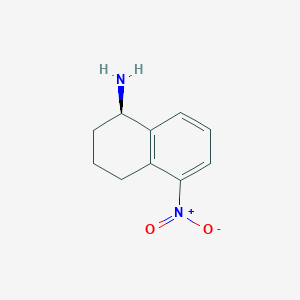
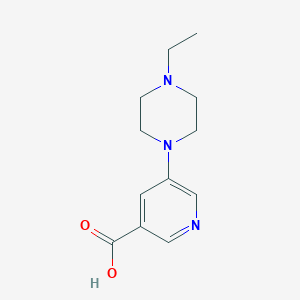
![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13203612.png)

amine](/img/structure/B13203627.png)
![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)
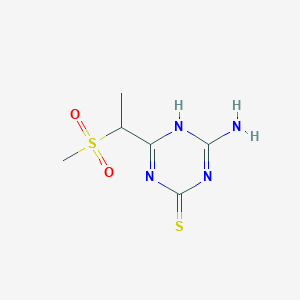
![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)

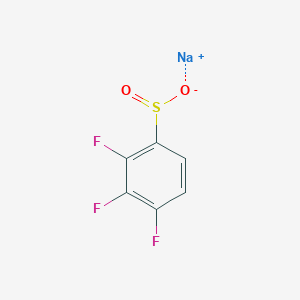
![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)
